193 nm Photolysis Radical Yield: Trichlorovinylsilane vs. Allyltrichlorosilane
Under 193 nm photolysis, trichlorovinylsilane produces vinyl radicals with a yield 29% higher than allyl radicals generated from allyltrichlorosilane. This higher radical yield makes trichlorovinylsilane a more efficient precursor for photochemical grafting or polymerization applications [1].
| Evidence Dimension | Radical quantum yield per photon absorbed at 193 nm |
|---|---|
| Target Compound Data | Vinyl radical yield φ = 0.9 ± 0.2 |
| Comparator Or Baseline | Allyl radical yield from allyltrichlorosilane φ = 0.7 ± 0.2 |
| Quantified Difference | Absolute difference of +0.2; relative increase of ~29% |
| Conditions | Gas phase, 193 nm photolysis |
Why This Matters
Higher radical quantum yield translates to greater efficiency in photochemically driven surface modification, enabling lower energy input or shorter exposure times in UV-curing processes.
- [1] DeSain JD, Jusinski LE, Taatjes CA. Ultraviolet photochemistry of trichlorovinylsilane and allyltrichlorosilane: vinyl radical (HCCH2) and allyl radical (H2CCHCH2) production in 193 nm photolysis. Physical Chemistry Chemical Physics, 2006, 8(19), 2240-2248. View Source
